Thiothixene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

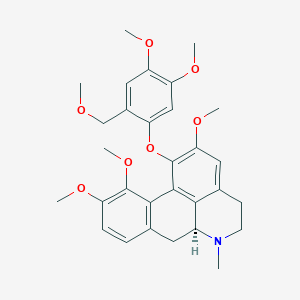

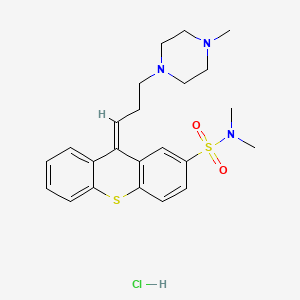

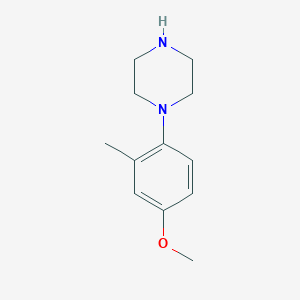

Thiothixene Hydrochloride is the hydrochloride salt form of thiothixene, a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.

Scientific Research Applications

Injectable Long-term Control-Released In Situ Gels

Thiothixene hydrochloride (HT) has been formulated into novel injectable long-term control-released in situ gels for the treatment of schizophrenia. This formulation is based on biodegradable material polylactic acid (PLA) and has demonstrated prolonged drug release over several weeks and good histocompatibility without significant inflammatory reactions in in vitro and in vivo studies. This addresses the challenge of ensuring consistent medication intake in patients who might struggle with self-administration due to their condition (Che Xin et al., 2014).

Psychopharmacological Actions

Research has compared the psychopharmacological actions of thiothixene with other antipsychotics like chlorpromazine and prochlorperazine. Thiothixene's effectiveness as an antipsychotic drug in chronic schizophrenic patients has led to investigations of its psychopharmacological properties, including the study of its geometric isomers and their pharmacological activity differences (A. Weissman, 2004).

Flow-Injection Chemiluminometric Determination

Thiothixene has been the subject of analytical chemistry studies, like the development of a flow-injection methodology using tris(2,2'-dipyridyl)ruthenium(II) chemiluminescence for rapid and sensitive determination of thiothixene in pharmaceutical formulations and biological fluids. This method provides valuable tools for drug monitoring and ensures proper dosage and treatment effectiveness (F. Aly et al., 2001).

Somatosensory Evoked Potential Changes

Thiothixene has been studied for its effects on the central nervous system, particularly by analyzing changes in the somatosensory evoked response in chronic schizophrenic patients. The research found significant changes in latency and amplitude of the SEP, correlating with the treatment duration and dosage. This research provides insights into the neurological impact of thiothixene and its potential therapeutic effects (B. Saletu et al., 2004).

Correlation with Serum Levels and Age

Studies have explored the correlation between thiothixene serum levels and age, highlighting the importance of considering patient age when determining dosage for optimal therapeutic effect and minimal side effects. This research emphasizes the need for tailored treatment plans based on individual patient profiles (J. Yesavage et al., 2004).

properties

Product Name |

Thiothixene hydrochloride |

|---|---|

Molecular Formula |

C23H30ClN3O2S2 |

Molecular Weight |

480.1 g/mol |

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C23H29N3O2S2.ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;/h4-5,7-11,17H,6,12-16H2,1-3H3;1H/b19-8-; |

InChI Key |

ALDJVABCVUVJGI-SRJUEMFDSA-N |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)